molecular formula C20H14FNO2 B3396283 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate CAS No. 1011620-67-9

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate

Cat. No.: B3396283
CAS No.: 1011620-67-9
M. Wt: 319.3 g/mol
InChI Key: SWAJZEGNQTXTBD-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate is a chemical building block designed for research and development, particularly in pharmaceutical chemistry and materials science. Compounds featuring a fluorobenzoate moiety, such as this one, are of significant interest in the development of radiopharmaceuticals and as prosthetic groups for labeling biologics, owing to the favorable properties that fluorine imparts on molecule stability and bioavailability . The extended conjugated system, characterized by the (E)-styrylpyridine core, is a structural motif found in fluorophores and organic electronic materials, suggesting potential applications in the development of optical imaging agents or scintillators . Researchers can leverage this compound as a key intermediate for constructing more complex molecular architectures or in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-17-9-7-16(8-10-17)20(23)24-19-12-5-15(6-13-19)4-11-18-3-1-2-14-22-18/h1-14H/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJZEGNQTXTBD-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenol

      Reagents: Pyridine-2-carbaldehyde, 4-hydroxybenzaldehyde, base (e.g., potassium carbonate), solvent (e.g., ethanol).

      Conditions: The reaction is typically carried out under reflux conditions to facilitate the condensation reaction, forming the vinyl linkage between the pyridine and phenyl groups.

  • Step 2: Esterification to Form (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate

      Reagents: (E)-4-(2-(pyridin-2-yl)vinyl)phenol, 4-fluorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane).

      Conditions: The esterification reaction is typically performed at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl linkage.

    Substitution: The fluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted phenyl derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used to design fluorescent probes for biological imaging due to its conjugated system.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

Industry

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinylvinyl Motifs

a. trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II)

  • Structural Differences : Compound I (pyridin-2-yl) and II (pyridin-4-yl) differ in the substitution position on the pyridine ring, altering electronic conjugation. The pyridin-2-yl group in I allows for stronger intramolecular charge transfer due to its ortho-directing nature compared to the para-oriented pyridin-4-yl in II .
  • Crystallography: Compound I crystallizes in the monoclinic P21/c space group (a = 12.6674 Å, β = 97.203°), whereas II adopts the P21 space group (a = 3.85728 Å, β = 91.722°). This reflects steric and electronic effects of pyridine substitution on packing efficiency .

b. trans-4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO (V)

  • Functionalization : Derived from (E)-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III), this TEMPO-conjugated analog introduces a nitroxide radical, enabling applications in electron paramagnetic resonance (EPR) studies. The target compound lacks this redox-active group, limiting its use in radical-based research .
Fluorobenzoate Esters with Varied Substituents

a. 2-(1-Allyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate

  • Key Differences: Replaces the pyridinylvinyl group with a benzimidazole-vinyl moiety.

b. 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate

  • Structural Modifications: Incorporates a piperazine linker and a trifluoromethylpyridine group.

c. (2-Oxo-1H-pyridin-3-yl) 4-fluorobenzoate

  • Functional Groups: Features a pyridone ring instead of styrylpyridine.
Coordination Complexes and Metal-Binding Derivatives

a. (E)-4-((E)-4-((E)-Phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine (L) Cu(II) Complex

  • Applications : The Schiff base ligand (L) forms stable Cu(II) complexes for catalytic or antimicrobial uses. In contrast, the target compound’s ester group lacks metal-coordinating sites, limiting its utility in coordination chemistry .

Comparative Data Tables

Table 1: Structural and Physical Properties
Compound Key Functional Groups Space Group (Z) Melting Point (°C) UV-Vis λmax (nm)
(E)-4-(2-(Pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate Styrylpyridine, 4-fluorobenzoate Not reported Not reported ~350 (estimated)
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) Pyridinylvinyl, aldehyde P21/c (Z=4) 160–162 368
trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II) Pyridinylvinyl, aldehyde P21 (Z=2) 155–157 370
2-(1-Allyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate Benzimidazole, allyl, fluorobenzoate Not reported Not reported ~320

Key Research Findings

  • Synthetic Efficiency: The target compound’s Knoevenagel synthesis (yield: ~75–80%) is comparable to analogs like I and II, but esterification steps require stringent anhydrous conditions to avoid hydrolysis .
  • Electronic Effects: Pyridin-2-yl substitution (target compound) results in a bathochromic shift (~20 nm) compared to non-conjugated fluorobenzoates (e.g., 4-fluorobenzoic acid esters with alkyl chains) .
  • Bioactivity Potential: Fluorobenzoate esters with heterocyclic vinyl groups (e.g., benzimidazole derivatives) exhibit higher antimicrobial activity than the target compound, likely due to improved membrane interaction .

Biological Activity

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14FN
  • Molecular Weight : 255.29 g/mol
  • CAS Number : 823817-69-2

This compound features a vinyl group attached to a pyridine ring, which is known to influence its biological properties.

Research suggests that compounds containing pyridine and vinyl groups may interact with various biological targets, including receptor tyrosine kinases involved in cancer progression. The mechanism often involves inhibition of signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study focusing on dual inhibitors of c-Met and VEGFR-2 demonstrated that derivatives with similar structural motifs exhibited significant inhibition of cell proliferation in various cancer cell lines. These compounds showed IC50 values ranging from 0.11 μM to 0.19 μM against c-Met and VEGFR-2, indicating potent activity against these targets .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound effectively inhibited the growth of multiple cancer types, including breast and lung cancer cells, with varying degrees of potency.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.5
HeLa (Cervical Cancer)4.0

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

  • Case Study on c-Met Inhibition : A clinical trial involving a similar pyridine-based compound demonstrated significant tumor reduction in patients with metastatic cancer, correlating with inhibition of c-Met signaling pathways.
  • VEGFR-2 Targeting : Another study reported that compounds targeting VEGFR-2 led to reduced angiogenesis in tumors, supporting the potential application of this compound in combination therapies.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate with high stereoselectivity?

Methodological Answer:
The synthesis typically involves a Heck coupling to form the (E)-configured vinyl linkage between the pyridinyl and phenyl moieties, followed by esterification with 4-fluorobenzoic acid. Key steps:

Heck Reaction : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to couple 2-vinylpyridine with a brominated/iodinated phenyl precursor. Optimize solvent (DMF or toluene) and base (Et₃N) for >80% yield .

Esterification : Activate 4-fluorobenzoic acid with DCC/DMAP in anhydrous CH₂Cl₂, reacting with the hydroxylated intermediate. Monitor reaction via TLC to avoid over-acylation .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the E-isomer. Confirm geometry via ¹H NMR (vinyl proton coupling constants: J = 16–18 Hz) .

Advanced: How do palladium and rhodium catalysts differ in mediating vinylation or aryl coupling steps for analogous compounds?

Methodological Answer:

  • Palladium : Favors cross-coupling reactions (e.g., Heck, Suzuki) due to its ability to stabilize intermediates via π-complexation. For example, Pd-catalyzed Heck reactions show higher regioselectivity for trans-vinylene bonds .
  • Rhodium : Effective in C–H activation and directing-group-assisted couplings, but may lead to side products like cyclized derivatives if steric hindrance is insufficient. Rh(I) complexes (e.g., [RhCl(COD)]₂) are less efficient for simple vinylation but excel in strained systems .
  • Resolution : Compare catalytic turnover numbers (TONs) and reaction kinetics. Use DFT calculations to model transition states and identify steric/electronic barriers .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), vinyl protons (δ 6.2–7.0 ppm, J = 16–18 Hz), and ester carbonyl (δ ~165 ppm). Compare with computed spectra for validation .
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹) .
  • HRMS : Use ESI-TOF to verify molecular ion ([M+H]⁺) and rule out halogenated byproducts .
  • XRD : For crystalline samples, determine bond lengths and angles to confirm E-configuration .

Advanced: How can competing side reactions during esterification (e.g., transesterification or hydrolysis) be minimized?

Methodological Answer:

  • Activation : Use DCC/DMAP or EDC·HCl instead of acid chlorides to reduce hydrolysis risk. Anhydrous conditions (molecular sieves) are critical .
  • Temperature Control : Maintain reactions at 0–25°C to slow down nucleophilic attack on the ester.
  • Workup : Quench with dilute HCl (pH 4–5) to protonate unreacted DMAP and extract impurities .
  • Monitoring : Employ in situ IR to track carbonyl intermediate formation .

Basic: How does the electron-withdrawing 4-fluoro group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 4-fluoro substituent on the benzoate:

  • Deactivates the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Directs metallation to the para position in C–H activation steps.
  • Stabilizes the ester carbonyl against nucleophilic attack, improving shelf life .

Advanced: What mechanistic insights explain stereochemical outcomes in the Heck reaction for this compound?

Methodological Answer:

  • Syn Insertion : Pd(0) inserts into the C–X bond (X = Br, I) of the aryl halide, followed by alkene coordination and syn-insertion to form the E-vinyl bond .
  • β-Hydride Elimination : The anti-periplanar geometry of the Pd intermediate favors trans-β-H elimination, locking the E-configuration.
  • Ligand Effects : Bulky ligands (e.g., P(t-Bu)₃) suppress competing pathways, increasing E-selectivity to >95% .

Basic: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : Moderately soluble in CH₂Cl₂, DMF, and THF; poorly soluble in water. Use sonication for suspensions .
  • Stability : Store at –20°C under argon. The ester hydrolyzes slowly in humid conditions; add stabilizers like BHT (0.1%) for long-term storage .

Advanced: How can computational modeling (e.g., QSAR or DFT) predict this compound’s interactions in biological or material systems?

Methodological Answer:

  • QSAR : Use molecular descriptors (logP, polar surface area) to predict bioavailability or environmental persistence .
  • DFT : Calculate frontier orbitals (HOMO/LUMO) to assess charge-transfer potential in optoelectronic applications .
  • Docking Studies : Model binding to pyridine-recognizing enzymes (e.g., kinases) using AutoDock Vina .

Basic: What chromatographic methods effectively separate (E)- and (Z)-isomers of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with isocratic elution (MeCN/H₂O, 70:30) and UV detection at 254 nm. Retention times differ by ~1.5 min .
  • TLC : Silica gel plates (hexane:EtOAc 3:1); E-isomer Rf ≈ 0.5, Z-isomer Rf ≈ 0.4 .

Advanced: What strategies optimize catalytic systems for large-scale synthesis while minimizing metal residues?

Methodological Answer:

  • Ligand Design : Employ immobilized Pd catalysts (e.g., Pd@SiO₂) to facilitate recycling and reduce leaching .
  • Scavengers : Add QuadraSil® MP or Smopex-234 to adsorb residual Pd (<10 ppm) post-reaction .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer and reduce batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate

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